molecular formula C34H48Cl2N7O18P3S B049741 Ciprofibrate-coenzyme A CAS No. 111900-25-5

Ciprofibrate-coenzyme A

货号 B049741
CAS 编号: 111900-25-5
分子量: 1038.7 g/mol
InChI 键: AAHIMGZVACZGCQ-NKXYKTLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciprofibrate-coenzyme A (Cip-CoA) is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Cip-CoA is a derivative of ciprofibrate, a fibric acid derivative that is commonly used to treat dyslipidemia. Cip-CoA has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases.

作用机制

Ciprofibrate-coenzyme A exerts its therapeutic effects through a variety of mechanisms. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. This compound also inhibits the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a variety of diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease levels of triglycerides and cholesterol in the blood, as well as improve insulin sensitivity. This compound has also been shown to decrease oxidative stress and inflammation, which are involved in the pathogenesis of a variety of diseases.

实验室实验的优点和局限性

One of the main advantages of using Ciprofibrate-coenzyme A in lab experiments is its potent anti-inflammatory and anti-oxidative properties. This makes it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

未来方向

There are a number of potential future directions for research on Ciprofibrate-coenzyme A. One area of interest is the development of novel therapeutic agents based on this compound. Another area of interest is the exploration of the molecular mechanisms underlying its anti-inflammatory and anti-oxidative properties. Additionally, further research is needed to fully understand the potential toxic effects of this compound and to develop strategies to mitigate these effects.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic benefits. Its potent anti-inflammatory and anti-oxidative properties make it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, further research is needed to fully understand its potential therapeutic benefits and to develop novel therapeutic agents based on its structure and properties.

合成方法

Ciprofibrate-coenzyme A is synthesized through a multistep process that involves the reaction of ciprofibrate with coenzyme A (CoA). The reaction is facilitated by the use of various reagents and solvents, and the resulting product is purified through a series of chromatography steps.

科学研究应用

Ciprofibrate-coenzyme A has been extensively studied for its potential therapeutic benefits in a variety of disease states. It has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases, including cardiovascular disease, diabetes, and cancer.

属性

CAS 编号

111900-25-5

分子式

C34H48Cl2N7O18P3S

分子量

1038.7 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate

InChI

InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1

InChI 键

AAHIMGZVACZGCQ-NKXYKTLRSA-N

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O

同义词

ciprofibrate-CoA
ciprofibrate-coenzyme A
coenzyme A, ciprofibrate-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。